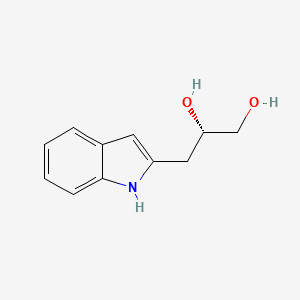

(S)-3-indol-2-yl-propane-1,2-diol

Description

The Indole (B1671886) Moiety in Natural Products and Synthetic Chemistry

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous and vital scaffold in the fields of natural product chemistry and medicinal chemistry. eurekaselect.comingentaconnect.comnih.gov Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone heteroauxin (indole-3-acetic acid). nih.gov This widespread distribution in biologically crucial molecules highlights the indole nucleus as a "privileged structure." eurekaselect.comingentaconnect.com

In medicinal chemistry, the indole scaffold serves as the foundation for a vast array of synthetic compounds with a broad spectrum of pharmacological activities. ijpsr.com These include anti-inflammatory agents like indomethacin, anticancer drugs, and agents targeting the central nervous system. eurekaselect.comresearchgate.net The versatility of the indole ring allows it to mimic the structure of peptides and bind to a variety of protein receptors, including G-protein coupled receptors (GPCRs), making it a valuable target for drug design. eurekaselect.comnih.gov The development of new synthetic methods, from classical approaches like the Fischer and Reissert indole syntheses to modern metal-catalyzed reactions, continues to expand the chemical space accessible for indole-based drug discovery. researchgate.netrsc.org

Stereochemistry and Biological Significance of Chiral Diols

Chirality, or the "handedness" of a molecule, is a fundamental concept in biology and pharmacology. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with the various stereoisomers of a chiral molecule. nih.govyoutube.com This can lead to one enantiomer (a non-superimposable mirror image) of a drug being therapeutically active, while the other may be less active, inactive, or even cause adverse effects. nih.gov Consequently, the synthesis of enantiomerically pure compounds is a critical goal in modern drug development. nih.gov

Chiral diols, particularly vicinal diols (with hydroxyl groups on adjacent carbon atoms), are important structural motifs in many biologically active molecules. The hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.gov Chiral diol scaffolds, such as BINOL and TADDOL derivatives, are widely used as catalysts and auxiliaries in asymmetric synthesis to control the stereochemical outcome of chemical reactions. nih.govsigmaaldrich.com The defined spatial arrangement of the hydroxyl groups in a chiral diol can create a specific chiral environment, influencing how the molecule binds to a receptor or enzyme active site.

Positioning of (S)-3-Indol-2-yl-propane-1,2-diol within Privileged Scaffold Research

The compound this compound combines the privileged indole scaffold with a chiral diol side chain. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests significant potential within the field of privileged scaffold research. The indole ring is substituted at the C2 position, a common point for modification in the development of bioactive compounds. nih.govnih.gov

The synthesis of such a molecule would likely involve stereoselective methods to create the (S)-configured diol. numberanalytics.com Asymmetric dihydroxylation of a corresponding 2-alkenylindole precursor or the use of a chiral starting material could potentially achieve this. The Fischer indole synthesis, a classic method, can also be adapted to produce chiral indole derivatives. rsc.orgsciencedaily.com

The biological activity of this compound would be hypothesized based on the activities of structurally related compounds. For instance, various 2-substituted indole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. openmedicinalchemistryjournal.comresearchgate.net The presence and specific stereochemistry of the propane-1,2-diol side chain would be expected to critically influence its pharmacokinetic properties and its binding affinity to specific biological targets. The diol moiety could enhance solubility and provide key hydrogen bonding interactions within a receptor binding pocket, potentially leading to novel therapeutic applications.

Table 1: Examples of Biologically Active Indole Derivatives

| Compound Name | Therapeutic Area/Activity |

|---|---|

| Indomethacin | Anti-inflammatory |

| Ergotamine | Antimigraine |

| Ondansetron | Antiemetic |

| Tadalafil | Erectile Dysfunction |

| Atorvastatin | Cholesterol-lowering |

| Panobinostat | Anticancer (HDAC inhibitor) |

| Cediranib | Anticancer (Tyrosine kinase inhibitor) |

| Apaziquone | Anticancer |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(2S)-3-(1H-indol-2-yl)propane-1,2-diol |

InChI |

InChI=1S/C11H13NO2/c13-7-10(14)6-9-5-8-3-1-2-4-11(8)12-9/h1-5,10,12-14H,6-7H2/t10-/m0/s1 |

InChI Key |

HNFBPNUVXJWZKP-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(N2)C[C@@H](CO)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis of (S)-3-Indol-2-yl-propane-1,2-diol

Achieving the desired (S)-enantiomer of the target diol requires a strategy where the stereochemistry is controlled from the outset or introduced with high selectivity.

The chiral pool approach leverages readily available, inexpensive enantiopure starting materials. For the synthesis of this compound, a plausible route could commence from a natural amino acid.

One such strategy involves using L-phenylalanine as the chiral starting material. Through a sequence of nitration and intramolecular nitro-amination, L-phenylalanine can be converted into (S)-6-nitro-indoline-2-carboxylic acid with a very high enantiomeric excess (>99.5% ee). researchgate.net Subsequent one-pot transformation can yield (S)-indoline-2-carboxylic acid. researchgate.net To arrive at the target indole (B1671886), this intermediate would require aromatization. From the resulting indole-2-carboxylic acid, a series of functional group manipulations would be necessary. This would typically involve:

Reduction of the carboxylic acid to the corresponding aldehyde, indole-2-carbaldehyde.

Chain extension by a two-carbon unit, for example, through a Wittig or Horner-Wadsworth-Emmons reaction to form a propenyl side chain.

Asymmetric dihydroxylation of the newly formed double bond to install the 1,2-diol, a process detailed in the following section.

Asymmetric catalysis offers a more direct and efficient method for establishing the chiral diol moiety. The Sharpless Asymmetric Dihydroxylation (AD) is a preeminent reaction for the conversion of prochiral alkenes into chiral vicinal diols with high enantioselectivity. nih.govwikipedia.orgencyclopedia.pub

This strategy would begin with the synthesis of a precursor, 2-allyl-indole . The dihydroxylation of this alkene using the commercially available AD-mix reagents would be the key stereochemistry-inducing step. The choice of the chiral ligand in the AD-mix determines the facial selectivity of the dihydroxylation and, therefore, the absolute stereochemistry of the resulting diol.

AD-mix-β , which contains the (DHQD)₂PHAL ligand, delivers the hydroxyl groups to the β-face of the alkene (as per the Sharpless mnemonic), which would produce the desired (S)-enantiomer of 3-indol-2-yl-propane-1,2-diol.

AD-mix-α , containing the (DHQ)₂PHAL ligand, would yield the opposite (R)-enantiomer.

The reaction is catalytic in the expensive and toxic osmium tetroxide, using a stoichiometric co-oxidant like potassium ferricyanide (B76249) to regenerate the catalyst. wikipedia.org This method is highly reliable and has been applied to a vast range of substrates, making it the most plausible and powerful approach for the synthesis of the target molecule. nih.govacsgcipr.org

Table 1: Key Features of Sharpless Asymmetric Dihydroxylation for Synthesizing this compound

| Feature | Description | Reference |

| Precursor | 2-Allyl-indole | |

| Key Reagent | AD-mix-β (catalytic OsO₄, K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL ligand) | wikipedia.orgencyclopedia.pub |

| Transformation | Asymmetric syn-dihydroxylation of the allyl double bond | nih.gov |

| Product | This compound | |

| Stereocontrol | The (DHQD)₂PHAL ligand directs the osmylation to one face of the alkene. | wikipedia.org |

| Advantages | High enantioselectivity, broad substrate scope, commercially available reagents. | acsgcipr.org |

The Sharpless Asymmetric Dihydroxylation is a prime example of an enantioselective reaction, where a non-chiral substrate is converted into a chiral product. nih.gov The high enantiomeric excesses (ee) typically achieved make it a preferred method. harvard.edu

A diastereoselective approach, by contrast, involves a reaction on a substrate that is already chiral, where the existing stereocenter influences the creation of new ones. If the indole nucleus of the precursor already contained a chiral center, the dihydroxylation of the allyl group could proceed with diastereoselectivity, even without a chiral catalyst. However, controlling the outcome to favor the desired diastereomer can be difficult.

Other enantioselective methods for diol synthesis include enzymatic resolutions or the use of different catalytic systems. For instance, Rieske non-heme iron oxygenases are enzymes capable of stereoselectively introducing two hydroxyl groups in one step, representing a biocatalytic alternative to chemical methods. acsgcipr.org

Total Synthesis of Related Indole-Propane-1,2-Diol Analogues

While the synthesis of the specific target is not widely reported, methods for creating related 2-substituted indoles and stereochemically complex analogues are well-established. These strategies highlight key reactions and principles applicable to the target molecule.

A significant challenge in this area is the regioselective synthesis of 2-substituted indoles, as many classical indole syntheses favor substitution at the 3-position. combichemistry.com

Acid-Catalyzed Migration: A powerful strategy to overcome this involves the 1,2-migration of substituents from the C3 to the C2 position. It has been shown that strong acids, such as trifluoromethanesulfonic acid (triflic acid), can effectively promote the migration of an alkyl or aryl group from the thermodynamically favored C3-position to the C2-position. nih.gov This allows for the synthesis of a C3-substituted indole, which is often more accessible, followed by a rearrangement to obtain the desired C2-substituted regioisomer.

Ruthenium-Catalyzed Indole Synthesis: Another key bond-forming reaction involves the construction of the indole ring itself. A ruthenium-catalyzed reaction between anilines and diols can produce 2,3-disubstituted indoles. For example, the reaction of aniline (B41778) with 1-phenylbutane-1,2-diol in the presence of a ruthenium catalyst yields 2-ethyl-3-phenylindole. core.ac.uk This demonstrates a method where a diol-derived fragment is used to construct the indole core, a strategy that could potentially be adapted.

While transindolylation is a known process, its application to generate 2-substituted indoles is less common than for their C3-counterparts.

The development of stereoselective routes for indole analogues is a thriving area of research. These methods, while not directly producing the target diol, showcase the advanced tools available for creating stereochemically complex indole derivatives.

Enantioselective Synthesis of Indolines: One example is the development of methods for the asymmetric synthesis of trans-2,3-disubstituted indolines with high enantiomeric ratios (up to 98:2 er). researchgate.net Such methods demonstrate precise control over the formation of multiple stereocenters on the indoline (B122111) core.

Diastereoselective Spirocycle Synthesis: Another area of progress is the diastereoselective synthesis of complex spirocyclic systems. For instance, functionalized spiro[cyclopropane-1,3′-indolines] can be synthesized with high diastereoselectivity, creating a quaternary stereocenter at the C3 position of the indole ring. researchgate.net These examples underscore the capability of modern synthetic chemistry to build intricate, stereochemically defined architectures based on the indole scaffold.

Green Chemistry Principles in Synthesis

The synthesis of complex chiral molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles are applied to the synthesis of the indole core and the creation of the chiral diol side chain. Key strategies include the use of biocatalysis, environmentally benign solvents, and catalytic methods that improve atom economy and reduce waste. msu.eduorganic-chemistry.orgnih.gov

Biocatalysis: Enzymes offer a powerful tool for the stereoselective synthesis of chiral molecules under mild conditions. msu.edu For the synthesis of the (S)-diol moiety, biocatalytic approaches are particularly relevant. For instance, the asymmetric reduction of a prochiral ketone precursor can be achieved with high enantioselectivity using enzymes like oxidoreductases. beilstein-journals.org Flavin-dependent monooxygenases (FDMOs) have been used for the stereoselective oxidation of 2-arylindoles to afford chiral 3-hydroxyindolenines, demonstrating the potential of enzymes to perform selective oxidations on indole scaffolds. beilstein-journals.org Furthermore, lipase-catalyzed desymmetrization of diol precursors is another established biocatalytic method for producing enantiomerically pure diols. uni-muenchen.de The synthesis of chiral diols can also be approached through pathways involving hydroxylases, which can introduce hydroxyl groups into amino acid precursors, followed by a series of enzymatic steps to yield the final diol product. nih.gov

Green Solvents and Catalysts: Traditional indole syntheses often rely on harsh acidic conditions and hazardous solvents. polimi.it Modern methods increasingly employ greener alternatives. Water and ethanol (B145695) are explored as benign solvents for indole synthesis, significantly improving the environmental profile of the reaction. organic-chemistry.org The development of catalyst-free or metal-free catalytic systems is a major focus. For example, multicomponent reactions to assemble the indole core can be performed in ethanol without a metal catalyst, offering a sustainable pathway. polimi.itnih.gov Organocatalysis, using small organic molecules to catalyze stereoselective reactions, represents another green approach to producing chiral indole derivatives. nih.gov For functionalization reactions, the use of water as a solvent and low loadings of catalysts, such as in the synthesis of bis(indolyl)methanes, aligns with green chemistry goals. nih.gov These methodologies reduce reliance on volatile organic compounds and heavy metals, minimizing waste and improving safety.

The table below summarizes green chemistry approaches applicable to the synthesis of indole-based chiral diols.

Table 1: Green Chemistry Approaches in the Synthesis of Indole Derivatives

| Principle | Methodology | Example Application | Key Advantages |

|---|---|---|---|

| Biocatalysis | Enzymatic Asymmetric Reduction | Reduction of a 2-indolyl-propanone precursor using an oxidoreductase. | High enantioselectivity (for S-diol), mild reaction conditions (room temp, neutral pH), reduced byproducts. |

| Biocatalysis | Enzymatic Oxidation | Stereoselective oxidation of the indole ring or side chain using monooxygenases. beilstein-journals.org | High regio- and stereoselectivity, avoids harsh chemical oxidants. |

| Benign Solvents | Use of Water/Ethanol | Performing indole ring formation or functionalization in aqueous or ethanolic media. organic-chemistry.org | Reduced toxicity, improved safety, lower environmental impact, easier product separation. |

| Catalysis | Organocatalysis | Asymmetric synthesis of indole derivatives using chiral small molecules like BINOL derivatives. nih.govnih.gov | Avoids heavy metal contamination, often high enantioselectivity, catalyst can be recyclable. |

| Atom Economy | Multicomponent Reactions | One-pot synthesis of the indole core from anilines, glyoxal (B1671930) derivatives, and isocyanides. polimi.itnih.gov | High efficiency, reduces number of synthetic steps, minimizes waste generation. |

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold contains three key sites for chemical modification: the primary hydroxyl group, the secondary hydroxyl group, and the indole ring. Derivatization at these positions is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and for developing new functional materials. The presence of the C2-substituent directs the reactivity of the indole ring, offering opportunities for selective functionalization. msu.eduorganic-chemistry.org

Modification of Hydroxyl Groups

The primary and secondary hydroxyl groups of the diol moiety are versatile handles for a range of chemical transformations. Standard reactions for alcohols can be applied to introduce diverse functional groups, thereby modulating the compound's polarity, hydrogen-bonding capacity, and steric profile.

Common modifications include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. This can be used to introduce a wide variety of acyl groups.

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers, capping the hydroxyl groups and increasing lipophilicity.

Carbamate Formation: Reaction with isocyanates to yield carbamates. This transformation is widely used in polymer chemistry and can be performed with high efficiency under mild conditions. researchgate.net

Protection/Deprotection: The hydroxyl groups can be protected with standard protecting groups (e.g., silyl (B83357) ethers, acetals) to allow for selective reactions on the indole core, followed by deprotection.

The differing reactivity of the primary and secondary hydroxyls can potentially allow for regioselective modifications. Generally, the primary hydroxyl is more sterically accessible and more nucleophilic, enabling selective reactions at this position under controlled conditions.

Table 2: Representative Reactions for Hydroxyl Group Modification

| Reaction Type | Reagent Example | Functional Group Introduced | Potential Outcome |

|---|---|---|---|

| Esterification | Acetic Anhydride / Pyridine | Acetate (B1210297) Ester | Increased lipophilicity, prodrug potential. |

| Etherification | Benzyl Bromide / NaH | Benzyl Ether | Masks hydroxyl group, introduces bulky aromatic moiety. |

| Carbamate Formation | Phenyl Isocyanate | Phenyl Carbamate | Introduces a rigid, hydrogen-bond-capable linker. researchgate.net |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) / Imidazole | Silyl Ether | Protection of hydroxyl group for subsequent reactions. |

Indole Ring Substitution Chemistry

The indole nucleus is electron-rich and susceptible to electrophilic substitution. In a 2-substituted indole like this compound, the C3 position is the most nucleophilic and typically the primary site for electrophilic attack. nih.gov However, functionalization at other positions, such as C4, C5, C6, and C7 on the benzene (B151609) portion of the ring, is also achievable. msu.edunih.gov The N-H of the indole can also be substituted.

C3-Position: This position is highly reactive towards a variety of electrophiles. Reactions such as Vilsmeier-Haack formylation (to introduce a -CHO group), Mannich reaction (to introduce an aminomethyl group), and Friedel-Crafts alkylation or acylation are common. nih.gov For instance, B(C₆F₅)₃-catalyzed transfer of secondary alkyl groups from amine donors is an effective method for C3-alkylation of indoles. nih.gov

C7-Position: Directing functionalization to the C7 position of a 2-substituted indole is challenging but can be achieved using directed metalation strategies or specialized catalytic systems. msu.edu Iridium-catalyzed borylation has been shown to selectively functionalize the C7 position of unprotected 2-substituted indoles, providing a borylated intermediate that can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl or alkyl groups. msu.edu

Other Benzene Ring Positions (C4, C5, C6): Substitution at these positions typically requires harsher conditions or starting with an already substituted aniline in the indole synthesis. Halogenation (bromination, chlorination) can occur at these positions, providing handles for further cross-coupling reactions. nih.gov

N1-Position: The indole nitrogen can be readily alkylated, acylated, or sulfonylated. N-substitution can influence the electronic properties and reactivity of the entire indole ring system. nih.gov For example, photocatalytic intramolecular [2+2] cycloaddition can be achieved by tethering an unactivated olefin to the N1-position. acs.org

Table 3: Examples of Indole Ring Functionalization

| Position | Reaction Type | Catalyst / Reagent | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C3 | Friedel-Crafts Alkylation | B(C₆F₅)₃ | Secondary Alkyl Group | nih.gov |

| C3 | Sulfenylation | N-Arylthio-N-methyl-p-toluenesulfonamide | Arylthio Group | nih.gov |

| C7 | Borylation | Ir-catalyst / HBPin | Boronic Ester (-BPin) | msu.edu |

| C2 | Allylation (of 3-chloroindole) | Allylboronic acid | Allyl Group | nih.gov |

| N1 | Alkylation/Arylation | Bromoarene / Pd-catalyst | Aryl Group | organic-chemistry.org |

Natural Occurrence, Isolation, and Proposed Biosynthesis

Isolation from Biological Sources

Despite the widespread distribution of indole (B1671886) derivatives in nature, there is a notable absence of scientific reports detailing the isolation of (S)-3-indol-2-yl-propane-1,2-diol from any biological source. While some commercial suppliers suggest a potential origin from fungi or plants, these claims are not substantiated by published research. evitachem.com

The fungal kingdom is a rich source of diverse indole alkaloids. However, a comprehensive search of scientific literature reveals no instances of this compound being isolated as a fungal metabolite.

Similarly, while bacteria, including endophytic species, are known to produce a variety of indole-containing compounds, there is no documented evidence of this compound being a product of bacterial metabolism.

The vast structural diversity of plant-derived indole alkaloids is well-established. Nevertheless, the isolation of this compound from any plant species has not been reported in the scientific literature.

Putative Biosynthetic Pathways

In the absence of direct evidence for its natural occurrence, any discussion of the biosynthetic pathway for this compound is purely speculative and must be inferred from the well-established metabolism of tryptophan and the general biosynthesis of 2-substituted indole derivatives.

Tryptophan is the primary precursor for the biosynthesis of the vast majority of indole alkaloids in nature. nih.govyoutube.com The indole ring of tryptophan typically serves as the foundational scaffold upon which further chemical modifications occur. It is therefore highly probable that the biosynthesis of this compound, if it occurs naturally, would originate from L-tryptophan. The metabolic pathways of tryptophan are complex and can lead to a variety of indole derivatives through different routes, including the kynurenine (B1673888) and serotonin (B10506) pathways. nih.gov

The formation of a 2-substituted indole, such as the indol-2-yl core of the target molecule, from tryptophan would necessitate a series of enzymatic transformations. These could involve enzymes like tryptophan 2,3-dioxygenase or other monooxygenases that can modify the indole ring. nih.gov The propane-1,2-diol side chain would likely be formed through the modification of the original alanine (B10760859) side chain of tryptophan, potentially involving a series of reductions and hydroxylations catalyzed by specific oxidoreductases and hydroxylases. However, without the isolation of the compound from a natural source and subsequent enzymatic studies, the specific enzymes and intermediates involved in the putative biosynthesis of this compound remain unknown.

Biological Activity and Molecular Mechanisms of Action Pre Clinical Investigations

In Vitro Studies on (S)-3-Indol-2-yl-propane-1,2-diol Analogues

In the absence of specific data for this compound, this section details the in vitro findings for its well-researched analogues, Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM).

Preclinical studies have demonstrated that I3C and DIM are potent modulators of various enzyme systems, particularly those involved in metabolism.

I3C has been shown to influence the activity of cytochrome P450 (CYP) enzymes. For instance, in studies involving rodent models, administration of I3C led to a significant induction of CYP1A1 and CYP1A2 in the liver. This modulation of CYP enzymes can alter the metabolic pathways of various endogenous and exogenous compounds. Furthermore, some indole (B1671886) derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in inflammatory pathways. nih.gov The interaction of indole metabolites with myeloperoxidase (MPO), an enzyme involved in inflammation, has also been demonstrated through NMR studies, with some derivatives showing inhibitory activity. researchgate.net

DIM, a major acid-catalyzed condensation product of I3C, also exhibits significant enzyme-modulating properties. researchgate.net It has been found to competitively bind to the aryl hydrocarbon (Ah) receptor, though with a lower affinity. researchgate.net This interaction can lead to the modulation of downstream gene expression, including enzymes involved in detoxification pathways.

Table 1: In Vitro Enzyme Interactions of I3C and DIM

| Compound | Enzyme/Receptor | Organism/System | Observed Effect |

|---|---|---|---|

| Indole-3-carbinol (I3C) | Cytochrome P450 1A1 (CYP1A1) | Rodent liver | Induction |

| Indole-3-carbinol (I3C) | Cytochrome P450 1A2 (CYP1A2) | Rodent liver | Induction |

| Indole Derivatives | Cyclooxygenase (COX) | Bovine lens (in vitro) | Inhibition |

| Indole Metabolites | Myeloperoxidase (MPO) | In vitro (NMR) | Ligand binding, inhibition |

| 3,3'-Diindolylmethane (DIM) | Aryl Hydrocarbon (Ah) Receptor | In vitro | Competitive binding |

The influence of I3C and its derivatives extends to various cellular signaling pathways, as demonstrated in non-human models. In plants, for example, I3C can interfere with auxin signaling, a critical pathway for plant growth and development. creative-proteomics.com This suggests a potential for interaction with fundamental cellular processes that may be conserved across different biological kingdoms.

Studies on rodent models have shown that I3C can modulate genes related to adipogenesis, thermogenesis, and inflammation in visceral adipose tissue, suggesting an influence on metabolic pathways. frontiersin.org Specifically, I3C was found to normalize the expression of genes downregulated by a high-fat diet, such as those encoding for uncoupling proteins and their regulators. frontiersin.org

The bioactivity of indole compounds has been evaluated against a range of non-mammalian targets. Various indole derivatives have demonstrated antimicrobial and antifungal properties. chula.ac.th For instance, certain synthetic indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. chula.ac.th

Furthermore, indole-based compounds have exhibited nematicidal activity against organisms like Caenorhabditis elegans, suggesting a potential for these molecules as biocontrol agents. nih.gov The antifouling properties of indole and its derivatives have also been observed, with some compounds inhibiting the settlement of barnacle larvae and the formation of byssal threads in mussels. nih.gov

Table 2: Bioactivity of Indole Analogues against Non-Mammalian Targets

| Compound/Derivative | Target Organism | Observed Effect |

|---|---|---|

| Indole Derivatives | Bacteria (Gram-positive & Gram-negative) | Antimicrobial activity |

| Indole Derivatives | Fungi | Antifungal activity |

| Indole-based compounds | Caenorhabditis elegans (Nematode) | Nematicidal activity |

| Indole and derivatives | Barnacle larvae, Mussels | Antifouling activity |

Mechanistic Elucidation

The mechanisms through which indole compounds exert their biological effects are multifaceted, involving specific molecular interactions and influences on biochemical processes.

The indole scaffold is a common motif in molecules that bind to a variety of biological receptors. nih.govnih.gov The electron-rich nature of the indole ring allows for various types of binding interactions. mdpi.com Studies on different indole derivatives have shown binding to DNA, typically in the minor groove, which can be influenced by the specific substitutions on the indole ring. researchgate.net

Furthermore, indole derivatives have been designed and synthesized to act as ligands for specific receptors, such as the benzodiazepine (B76468) receptor. nih.gov The binding affinity of these derivatives is highly dependent on the nature and position of substituents on the indole nucleus. nih.gov NMR studies have confirmed the direct binding of indole metabolites to the active site of enzymes like myeloperoxidase. researchgate.net

The indole nucleus is a fundamental component in many biochemical reactions. wikipedia.org Indole itself is a product of tryptophan metabolism and can be further metabolized into various bioactive compounds. nih.gov The chemical properties of the indole ring, particularly its reactivity in electrophilic aromatic substitution reactions, allow for its participation in a wide array of biochemical transformations. creative-proteomics.comfiveable.me

Patents related to propane-1,2-diol derivatives suggest that linking bioactive molecules, such as indoles, to a diol backbone can enhance properties like lipophilicity, potentially improving their ability to cross biological membranes and participate in intracellular biochemical reactions. google.com The enzymatic synthesis and transformation of propane-1,2-diol derivatives have also been explored, indicating the potential for these compounds to be substrates or modulators in enzyme-catalyzed reactions. researchgate.netresearchgate.netgoogle.com A study on a related compound, 3-(phenylamino)propane-1,2-diol, showed it undergoes extensive metabolism in mice, being converted to more polar metabolites. nih.gov

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR studies have been instrumental in optimizing lead compounds for enhanced potency and selectivity. nih.gov

In studies of compounds structurally related to the indole class, the importance of stereochemistry is well-documented. For instance, research on novel derivatives of the macrolide antibiotic oleandomycin, which features a complex stereochemical structure, has demonstrated that alterations in the stereochemistry at specific carbon centers can dramatically influence both antibacterial and anti-inflammatory activities. nih.gov This highlights that even subtle changes in the spatial orientation of functional groups can lead to profound differences in biological outcomes.

Similarly, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com The other stereoisomers were found to be considerably less active, suggesting that the specific stereochemical configuration is crucial for the compound's biological effect, potentially due to stereoselective uptake or target binding. mdpi.com

While specific data for this compound is not available, these examples from related fields of natural product chemistry underscore the high probability that the (S)-configuration of the propanediol (B1597323) side chain is a critical determinant of its biological efficacy. The spatial arrangement of the hydroxyl groups in the (S)-enantiomer would dictate its specific interactions with biological targets, and it is likely that the (R)-enantiomer would exhibit a different, possibly reduced, activity profile.

The biological activity of indole derivatives can be finely tuned by making specific structural modifications to the indole core or its substituents. SAR studies on various indole-based compounds have provided valuable insights into the structural requirements for different biological activities.

The following table illustrates the structure-activity relationship of some bis-indole compounds as HIV-1 fusion inhibitors, highlighting how changes in the linkage position affect their biological efficacy.

| Compound | Linkage Position | Hydrophobic Pocket Binding Affinity (IC50, µM) | Cell-Cell Fusion Inhibition (EC50, µM) |

|---|---|---|---|

| 1a | 6-6' | 0.9 | 0.9 |

| 6o | 5-6' | 3.0 | >10 |

| 6p | 6-5' | 3.5 | >10 |

| 6q | 5-5' | 3.2 | >10 |

This table is based on data for bis-indole compounds and is provided for illustrative purposes of SAR principles. nih.gov

Furthermore, studies on other indole derivatives have shown that modifications at various positions of the indole ring can lead to a range of biological activities. For instance, a series of fused pyrrole (B145914) derivatives of indole were synthesized and evaluated for their anti-inflammatory properties, with several compounds showing activity comparable to standard drugs like indomethacin. nih.govresearchgate.net

For this compound, potential structural modifications for SAR studies could include:

Modification of the propanediol side chain: Altering the length of the carbon chain, the position and stereochemistry of the hydroxyl groups, or replacing them with other functional groups could significantly impact bioactivity.

Substitution on the indole ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions of the indole nucleus could modulate the electronic properties and lipophilicity of the molecule, thereby influencing its biological profile.

Modification of the indole nitrogen: Alkylation or acylation of the indole nitrogen would provide another avenue to explore the SAR of this class of compounds.

While the specific biological activities of this compound remain to be fully elucidated, the extensive body of research on related indole derivatives provides a strong foundation for predicting how its structure could be optimized to achieve desired therapeutic effects.

Metabolic Studies and Biotransformation Pathways Non Human and in Vitro

In Vitro Metabolic Pathways in Non-Human Systems

Detailed metabolic studies for (S)-3-indol-2-yl-propane-1,2-diol are not available. However, the metabolism of the indole (B1671886) nucleus has been investigated in non-human systems, primarily using rat liver microsomes. These in vitro models are rich in cytochrome P450 (CYP450) enzymes, which are crucial for the Phase I metabolism of many xenobiotics.

Research on indole metabolism in rat liver microsomes indicates that hydroxylation is a primary metabolic route. For instance, studies have shown the conversion of indole to indoxyl (3-hydroxyindole). This reaction is catalyzed by specific CYP450 isoforms. While a broad range of P450s can be induced, CYP2E1 has been identified as a major enzyme responsible for the microsomal oxidation of indole to indoxyl in rats.

Furthermore, Phase II conjugation reactions are a common fate for compounds containing hydroxyl groups. The propane-1,2-diol moiety of the title compound provides sites for such reactions. For example, studies on a structurally different diol, 2,2-bis(bromomethyl)-1,3-propanediol, have shown that it undergoes glucuronidation in rat liver microsomes, forming a monoglucuronide conjugate. nih.gov The rate of this glucuronidation was found to be significantly higher in rat hepatic microsomes compared to those from other species, including humans. nih.gov This suggests that the diol side chain of this compound could potentially be a substrate for UDP-glucuronosyltransferase (UGT) enzymes.

Biotransformation by Microorganisms

Microorganisms employ diverse enzymatic machinery capable of transforming a wide array of chemical structures, including indole derivatives and diols.

The microbial biotransformation of the indole ring is well-documented. Various bacterial species can degrade or transform indole through several pathways. For example, Arthrobacter sp. has been shown to biotransform indole into metabolites such as indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde. nih.gov Other bacteria, such as certain species of Pseudomonas and Enterobacter, can oxidize indole to produce colored compounds like indigo (B80030) and indirubin. nih.gov The initial step in many of these pathways involves hydroxylation of the indole ring, often at the C3 position to form indoxyl, which can then be further oxidized or dimerized. researchgate.net

The propane-1,2-diol moiety is also susceptible to microbial metabolism. A species of Flavobacterium that can utilize propane-1,2-diol as its sole carbon source metabolizes it via different pathways depending on aeration. nih.gov Under aerobic conditions, a diol oxidase converts propane-1,2-diol to lactaldehyde. nih.gov Under microaerophilic conditions, an inducible diol dehydratase converts it to propionaldehyde, which can be subsequently reduced to n-propanol. nih.gov Similarly, Salmonella enterica can degrade 1,2-propanediol under both fermentative and aerobic conditions, converting it to propionaldehyde, which is then either oxidized to propionyl-CoA or reduced to 1-propanol. researchgate.net The production of 1,2-propanediol itself can be achieved through microbial fermentation of sugars by various bacteria. nih.gov

Metabolite Identification and Characterization (Excluding Human Metabolites)

There are no published studies identifying the specific metabolites of this compound. However, extensive metabolic research has been conducted on the structurally analogous compound 3-(phenylamino)propane-1,2-diol (PAP), including its individual (R) and (S) enantiomers, in mouse models. nih.govnih.govacs.org These studies provide valuable insight into the potential metabolic fate of the propane-1,2-diol side chain when attached to an aromatic amine.

In studies where (R)- and (S)-PAP were administered to A/J and C57BL/6 mice, the compound was extensively metabolized, with the majority of metabolites excreted in the urine. nih.govacs.org The primary metabolite identified for both enantiomers was 2-hydroxy-3-(phenylamino)propanoic acid, indicating oxidation of the primary alcohol on the diol side chain to a carboxylic acid. nih.govnih.gov

Other significant metabolites included those resulting from hydroxylation of the phenyl ring, such as 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol and its corresponding oxidized acid, 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid. nih.gov The detection of 4-aminophenol (B1666318) and paracetamol conjugates in the urine of these mice suggests further metabolism involving N-dealkylation or cleavage of the side chain and subsequent conjugation. nih.gov Although the HPLC profiles were qualitatively similar for both enantiomers, quantitative differences were observed, with a higher proportion of certain metabolites found in mice treated with (R)-PAP compared to (S)-PAP. nih.govacs.org

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separations

Chromatographic techniques are fundamental for the separation and purification of (S)-3-indol-2-yl-propane-1,2-diol from complex mixtures, such as reaction media or biological matrices, and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of indole-containing compounds due to their typical non-volatile nature and UV-absorbing properties. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed.

A typical RP-HPLC setup would involve a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound of interest while separating it from impurities with different polarities.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the indole (B1671886) chromophore exhibits maximum absorbance (typically around 220 nm and 280 nm). For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of this compound. A highly sensitive method for determining related compounds like 3-Chloro-1,2-propanediol has been developed using an RI detector, which could also be applicable. internationaljournalssrg.org

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector or column.

To overcome these limitations, derivatization is a common strategy. The hydroxyl groups of the diol can be converted into less polar and more volatile esters or ethers. A validated method for determining related diols in various samples involves their transformation into phenylboronic esters prior to GC-MS analysis. nih.gov This approach enhances thermal stability and chromatographic performance.

Following derivatization, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. oiv.int GC-MS provides the added advantage of structural information based on the fragmentation pattern of the analyte. nih.govoiv.int

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential. nih.govnist.gov

¹H NMR (Proton NMR) would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons of the indole ring, the protons of the propane (B168953) chain, and the hydroxyl protons.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, distinguishing between the sp²-hybridized carbons of the indole ring and the sp³-hybridized carbons of the diol side chain.

2D NMR techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, helping to trace the proton network through the propane chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This information is crucial for confirming the attachment of the propane-diol moiety to the C2 position of the indole ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and would need experimental verification)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole NH | ~8.0 | br s |

| Indole Aromatic CH | 7.0 - 7.6 | m |

| Propane CH (adjacent to indole) | ~3.0 | dd |

| Propane CH(OH) | ~3.8 | m |

| Propane CH₂(OH) | ~3.5 | m |

| Diol OH | Variable | br s |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.govnist.gov When coupled with a chromatographic technique like GC or LC, it becomes a highly sensitive and selective analytical method.

For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable ionization techniques for LC-MS analysis. The resulting mass spectrum would show the protonated molecule [M+H]⁺ or other adducts.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized or isolated compound. The fragmentation pattern observed in the MS/MS spectrum (generated by colliding the parent ion with an inert gas) would provide further structural information, helping to confirm the connectivity of the indole ring and the propanediol (B1597323) side chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the diol and the N-H stretching of the indole.

Bands around 3000-3100 cm⁻¹ for aromatic C-H stretching.

Bands in the region of 2850-2960 cm⁻¹ for aliphatic C-H stretching.

Characteristic C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations in the 1000-1200 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole ring is a strong chromophore, and the UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol would be expected to exhibit characteristic absorption maxima, typically around 220 nm and a broader band around 280 nm, which are characteristic of the indole nucleus.

Chiroptical Measurements (e.g., Optical Rotation, Circular Dichroism)

Chiroptical techniques are essential for the characterization of chiral molecules as they respond differently to left- and right-circularly polarized light. youtube.com These methods provide information on the absolute configuration and conformational preferences of a molecule in solution.

Optical Rotation

Optical rotation measures the rotation of plane-polarized light by a chiral substance. wikipedia.orgmasterorganicchemistry.com For this compound, the specific rotation, [α], would be a key parameter to determine its enantiomeric purity. The measurement is performed using a polarimeter, and the specific rotation is a characteristic physical constant for a chiral compound under defined conditions (temperature, solvent, concentration, and wavelength). masterorganicchemistry.com

A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory rotation signifies a counter-clockwise rotation. wikipedia.org While the '(S)' designation in the name of the compound denotes its absolute configuration based on the Cahn-Ingold-Prelog priority rules, it does not directly predict the direction of optical rotation. masterorganicchemistry.com The sign of rotation must be determined experimentally.

An illustrative data table for a hypothetical analysis is presented below.

| Parameter | Value |

| Compound | This compound |

| Concentration | c = 1.0 g/100 mL |

| Solvent | Methanol |

| Temperature | 25 °C |

| Wavelength | 589 nm (Sodium D-line) |

| Observed Rotation (α) | Value would be experimentally determined |

| Specific Rotation [α] | Calculated from the observed rotation |

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com A CD spectrum provides more detailed structural information than optical rotation, as it shows Cotton effects (positive or negative peaks) at the wavelengths of UV-Vis absorption of the molecule's chromophores. mdpi.com

For this compound, the indole moiety is the primary chromophore. The electronic transitions of the indole ring are sensitive to its chiral environment, and the resulting CD spectrum would be a unique fingerprint for the (S)-enantiomer. acs.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum and help in assigning the absolute configuration by comparing the calculated spectrum with the experimental one. mdpi.com The sensitivity of CD spectroscopy to molecular conformation also allows for the study of how the diol side chain and the indole ring are oriented relative to each other in solution. nih.gov

A hypothetical representation of CD spectral data is shown in the table below.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| λ₁ (e.g., ~280-290 nm) | Value for Lb transition |

| λ₂ (e.g., ~260-270 nm) | Value for La transition |

| λ₃ (e.g., ~220 nm) | Value for π-π transition* |

Solid-State Characterization

The analysis of a compound in its solid state provides definitive information about its molecular structure and intermolecular interactions.

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a crystalline solid at atomic resolution. researchgate.net This method can unambiguously establish the absolute configuration of a chiral molecule, such as this compound, through anomalous dispersion effects if a heavy atom is present in the structure or by using a chiral reference in the crystallization process.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density distribution within the crystal, revealing the precise positions of all atoms. The resulting crystal structure provides detailed information on:

Bond lengths and angles: Confirming the covalent structure of the molecule.

Torsion angles: Defining the conformation of the flexible propane-1,2-diol side chain relative to the indole ring.

Intermolecular interactions: Identifying hydrogen bonding networks involving the hydroxyl groups of the diol and the indole N-H, as well as π-π stacking interactions between indole rings. These interactions are crucial for understanding the crystal packing. researchgate.netresearchgate.net

While no specific crystal structure for this compound is currently available in open literature, the table below illustrates the kind of crystallographic data that would be obtained from such an analysis.

| Parameter | Description |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ (for a chiral molecule) |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Volume (ų) | V |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | ρ |

| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (S)-3-indol-2-yl-propane-1,2-diol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This would involve calculating bond lengths, bond angles, and dihedral angles. Furthermore, DFT would provide insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in predicting a molecule's chemical reactivity and its behavior in chemical reactions. For this compound, FMO analysis would identify the regions of the molecule most likely to act as an electron donor (nucleophilic) and an electron acceptor (electrophilic). The energy gap between the HOMO and LUMO would also indicate the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex wavefunctions from quantum calculations into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis would quantify the strength and nature of the bonds, investigate hyperconjugative interactions that contribute to molecular stability, and provide a detailed breakdown of the charge distribution on each atom.

Molecular Modeling and Simulations

Molecular modeling and simulations are essential for studying the dynamic behavior of molecules and their interactions with other molecules.

Conformational Analysis

Due to the presence of rotatable single bonds, this compound can exist in various three-dimensional shapes, or conformations. Conformational analysis would systematically explore these different arrangements to identify the most stable, low-energy conformers. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a biological target.

Molecular Docking for Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking would be used to generate hypotheses about how this compound might interact with specific biological targets, such as enzymes or receptors. This would involve predicting the binding mode and estimating the binding affinity, providing a basis for further experimental investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-indol-2-yl-propane-1,2-diol, and how can enantiomeric purity be ensured?

- Methodology :

- Asymmetric Catalysis : Use chiral ligands (e.g., Ru-based catalysts) to induce stereoselectivity during diol formation. For example, ruthenium-catalyzed hydrohydroxyalkylation of acrylates with diols can achieve high enantiomeric excess (ee) .

- Chiral Pool Synthesis : Start with enantiopure precursors like (S)-epichlorohydrin or (S)-glycidol derivatives to retain stereochemical integrity during indole coupling .

- Purification : Employ chiral HPLC or crystallization with diastereomeric salts to isolate the (S)-enantiomer.

Q. Which spectroscopic techniques are optimal for confirming the structure and stereochemistry of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to verify the indole ring substitution pattern and diol backbone. NOESY can confirm spatial proximity of hydroxyl groups .

- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate stereochemistry .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

- Methodology :

- Co-solvent Systems : Use aqueous buffers with DMSO (≤10%) or cyclodextrins to enhance solubility while maintaining biocompatibility .

- pH Adjustment : Stabilize the diol’s hydroxyl groups via buffered solutions (pH 6–8) to prevent oxidation .

Advanced Research Questions

Q. How to design experiments to assess the interaction of this compound with biological targets like enzymes or viral proteins?

- Methodology :

- Molecular Docking : Screen against protein databases (e.g., SARS-CoV-2 spike glycoprotein) using AutoDock Vina to predict binding modes and affinity .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , /) in real time .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. What methodologies resolve contradictions in genotoxicity data for diol derivatives like this compound?

- Methodology :

- In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells to assess mutagenicity .

- In Vivo Follow-up : Use rodent models to evaluate clastogenicity at physiologically relevant doses, addressing discrepancies between in vitro and in vivo results .

- Metabolite Profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS to explain toxicity mechanisms .

Q. How does the stereochemistry of this compound affect its pharmacokinetics and metabolic stability?

- Methodology :

- Chiral HPLC : Track enantiomer-specific metabolism in liver microsomes or plasma .

- Pharmacokinetic Modeling : Use PBPK models to simulate absorption/distribution differences between (S)- and (R)-enantiomers .

- CYP450 Inhibition Assays : Test stereospecific inhibition of cytochrome P450 enzymes to predict drug-drug interactions .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of diol-containing compounds in different cell lines?

- Methodology :

- Dose-Response Curves : Compare IC values across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .

- ROS Detection : Measure reactive oxygen species (ROS) generation to determine if toxicity is oxidative stress-mediated .

- Transcriptomics : Perform RNA-seq to identify pathways (e.g., apoptosis, DNA repair) differentially regulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.